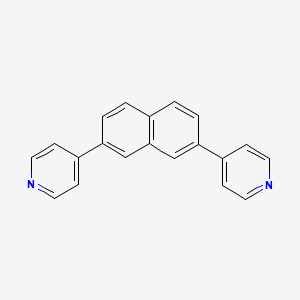
2,7-Di(pyridin-4-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Di(pyridin-4-yl)naphthalene is an organic compound that features a naphthalene core substituted with pyridine rings at the 2 and 7 positions. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications, particularly in the field of materials science.
準備方法
Synthetic Routes and Reaction Conditions
2,7-Di(pyridin-4-yl)naphthalene can be synthesized through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 2,7-dibromonaphthalene with 4-pyridylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium. The reaction is typically carried out in a solvent like toluene or ethanol, under basic conditions provided by potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2,7-Di(pyridin-4-yl)naphthalene primarily undergoes substitution reactions due to the presence of the pyridine rings. It can also participate in coordination chemistry, forming complexes with various metal ions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can substitute the hydrogen atoms on the pyridine rings.
Coordination Chemistry: The compound can form complexes with metal ions like zinc or cadmium, often in the presence of additional ligands such as carboxylates.
Major Products
The major products of these reactions include substituted derivatives of this compound and metal-organic frameworks (MOFs) where the compound acts as a ligand .
科学的研究の応用
2,7-Di(pyridin-4-yl)naphthalene has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Luminescence: The compound exhibits photoluminescent properties, making it useful in the development of light-emitting materials.
Coordination Chemistry: It serves as a ligand in the formation of various metal complexes, which are studied for their structural and functional properties.
作用機序
The mechanism of action of 2,7-Di(pyridin-4-yl)naphthalene largely depends on its role as a ligand in coordination chemistry. The pyridine rings can donate electron pairs to metal ions, forming stable complexes. These interactions can influence the electronic properties of the metal centers, which is crucial in catalysis and other applications .
類似化合物との比較
Similar Compounds
2,6-Di(pyridin-4-yl)naphthalene: This compound is similar in structure but has the pyridine rings at the 2 and 6 positions.
N1,N4-di(pyridin-4-yl)naphthalene-1,4-dicarboxamide: This compound features additional carboxamide groups, which can enhance its coordination capabilities and structural diversity in MOFs.
Uniqueness
2,7-Di(pyridin-4-yl)naphthalene is unique due to its specific substitution pattern, which can influence the geometry and properties of the resulting metal complexes. This makes it particularly valuable in the design of MOFs with specific structural and functional characteristics .
特性
IUPAC Name |
4-(7-pyridin-4-ylnaphthalen-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-18(16-5-9-21-10-6-16)13-20-14-19(4-2-15(1)20)17-7-11-22-12-8-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPOZGCLMORYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
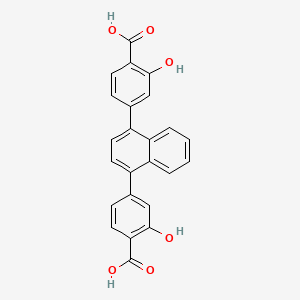
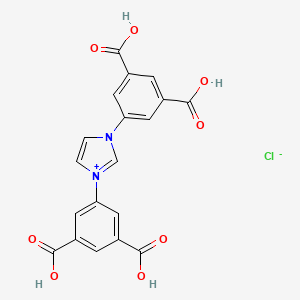
![4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid](/img/structure/B8244231.png)
![4-[4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B8244239.png)
![5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244240.png)
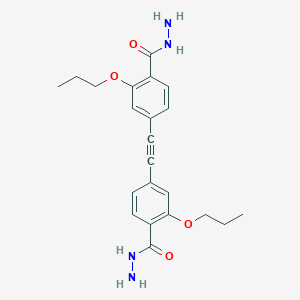
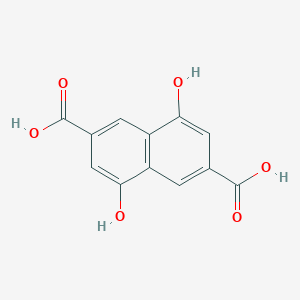
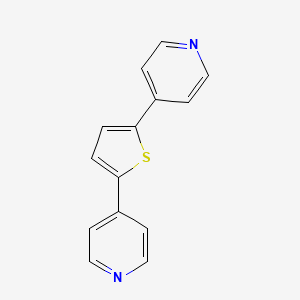
![Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate](/img/structure/B8244274.png)
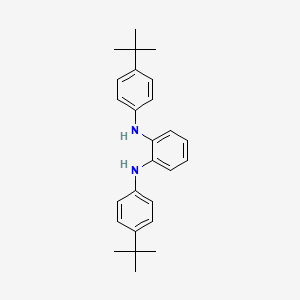
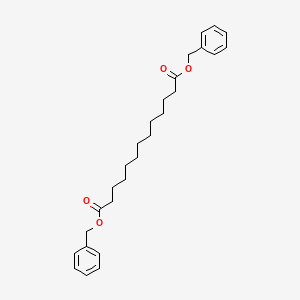
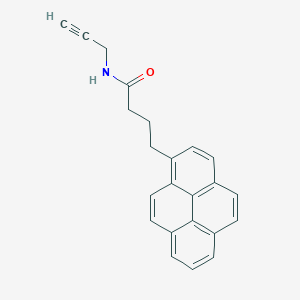
![6-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B8244301.png)
![2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8244309.png)
